Cas no 648905-23-1 (1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene)

1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-4-[(2,2,2-trifluoroethyl)sulfonyl]-
- 1-bromo-4-(2,2,2-trifluoroethylsulfonyl)benzene
- 648905-23-1
- CS-0454529
- SCHEMBL3109115
- DTXSID70738489
- JPYVBAQNXPMHCF-UHFFFAOYSA-N
- YAB90523
- AKOS027254791
- AS-32970
- EN300-7418328
- 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
- MFCD27926931
- 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene
- AMY10149
- A1-05183
- DB-216037
- 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene
-
- MDL: MFCD27926931
- インチ: InChI=1S/C8H6BrF3O2S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10,11)12/h1-4H,5H2
- InChIKey: JPYVBAQNXPMHCF-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)S(=O)(=O)CC(F)(F)F)Br
計算された属性
- 精确分子量: 301.92238
- 同位素质量: 301.92240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 299
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- XLogP3: 3
じっけんとくせい
- PSA: 34.14
1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B816915-50mg |
1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene |
648905-23-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
abcr | AB448225-250 mg |
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene; . |
648905-23-1 | 250MG |
€335.50 | 2023-07-18 | ||
Enamine | EN300-7418328-0.25g |
1-bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene |
648905-23-1 | 95.0% | 0.25g |
$218.0 | 2025-03-11 | |
eNovation Chemicals LLC | Y0978388-5g |
1-bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene |
648905-23-1 | 95% | 5g |
$1475 | 2024-08-02 | |
Enamine | EN300-7418328-0.5g |
1-bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene |
648905-23-1 | 95.0% | 0.5g |
$344.0 | 2025-03-11 | |
Enamine | EN300-7418328-0.05g |
1-bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene |
648905-23-1 | 95.0% | 0.05g |
$103.0 | 2025-03-11 | |
abcr | AB448225-1g |
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene; . |
648905-23-1 | 1g |
€968.00 | 2025-02-17 | ||
Ambeed | A565280-1g |
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene |
648905-23-1 | 98% | 1g |
$535.0 | 2025-03-05 | |
Aaron | AR00ELVI-250mg |
1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene |
648905-23-1 | 98% | 250mg |
$179.00 | 2025-02-13 | |
1PlusChem | 1P00ELN6-250mg |
1-broMo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene |
648905-23-1 | 95% | 250mg |
$316.00 | 2025-02-27 |
1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzeneに関する追加情報
1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene: A Comprehensive Overview
The compound 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene (CAS No. 648905-23-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom and a trifluoroethyl sulfonyl group attached to a benzene ring. The presence of these functional groups imparts distinctive chemical properties, making it a valuable material in both academic research and industrial applications.
Recent studies have highlighted the importance of sulfonated aromatic compounds like 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene in the development of advanced materials. For instance, researchers have explored its potential as a precursor for synthesizing novel polymers with enhanced thermal stability and electrical conductivity. The trifluoroethyl sulfonyl group contributes to the compound's high stability due to the strong electron-withdrawing effect of the fluorine atoms, which also enhances its reactivity in certain chemical transformations.
In terms of synthesis, 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene is typically prepared through a multi-step process involving nucleophilic aromatic substitution or coupling reactions. The use of palladium catalysts has been shown to significantly improve the efficiency of these reactions, leading to higher yields and purer products. This has made the compound more accessible for large-scale production and application in industries such as electronics and pharmaceuticals.
One of the most promising applications of 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene is in the field of organic electronics. Its ability to act as an electron-deficient aromatic system makes it an ideal candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent advancements in this area have demonstrated that materials derived from this compound exhibit superior performance in terms of luminous efficiency and operational stability.
Moreover, 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene has found utility in medicinal chemistry as a building block for drug discovery. Its unique electronic properties allow for the creation of bioactive molecules with potential applications in treating various diseases. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties, showcasing its versatility in the pharmaceutical sector.
From an environmental perspective, the synthesis and application of 1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene are being increasingly scrutinized to ensure sustainability. Researchers are exploring greener synthesis methods that minimize waste and reduce energy consumption. Additionally, efforts are being made to recycle or repurpose byproducts generated during its production process.
In conclusion, 1-Bromo-4-((2,2,Trifluoroethyl)Sulfonyl)Benzene (CAS No. 648905-23-1) stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications across multiple disciplines underscore its importance as a key compound in contemporary scientific research and industrial development.
648905-23-1 (1-Bromo-4-((2,2,2-Trifluoroethyl)Sulfonyl)Benzene) Related Products
- 2090877-02-2(1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)
- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)
- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)
- 1784304-63-7(2-(4-Bromo-3,5-dimethylphenyl)acetic acid)
- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 306732-14-9(N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)
- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)
- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)
- 2172325-20-9(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)
